N-(4-carbamoylphenyl)thiophene-3-carboxamide
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Overview
Description
“N-(4-carbamoylphenyl)thiophene-3-carboxamide”, also known as CCT010101, is an organic compound with the chemical formula C14H11N3O2S. It is a type of thiophene carboxamide derivative .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves several steps. For instance, the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11N3O2S. The molecular weight is 246.28.Scientific Research Applications
Anticancer Activity
Compounds related to N-(4-carbamoylphenyl)thiophene-3-carboxamide have been studied for their potential anticancer activities. For example, thiophene-2-carboxamide derivatives have demonstrated significant inhibitory activity against various cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021). Another study synthesized a novel series of thiophene-2-carboxamide derivatives and evaluated their cytotoxic activity, with certain derivatives exhibiting potent inhibitory activity against multiple cancer cell lines (Gulipalli et al., 2019).
Antimicrobial Activity
Some studies have explored the antimicrobial potential of compounds related to this compound. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was found to have effective antibacterial activity against various microorganisms (Cakmak et al., 2022). Another study showed that thiophene-3-carboxamide derivatives exhibited antibacterial and antifungal activities (Vasu et al., 2003).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related compounds. The study by Bar and Martin (2021) detailed the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, illustrating the complex chemical processes involved in synthesizing these compounds (Bar & Martin, 2021). Similarly, the synthesis of benzo[c]thiophenes through dehydrogenative annulation of thiophen-2-carboxamides has been explored, with some of the synthesized compounds exhibiting strong solid-state fluorescence (Fukuzumi et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(4-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species.
Future Directions
Thiophene and its substituted derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemical Analysis
Biochemical Properties
N-(4-carbamoylphenyl)thiophene-3-carboxamide has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in this complex.
Cellular Effects
The compound’s antitumor activity suggests that it has significant effects on various types of cells and cellular processes . It likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its antitumor activity suggests that it could have significant effects, potentially including threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
This compound likely interacts with enzymes or cofactors involved in metabolic pathways, given its inhibition of mitochondrial complex I . This could also include effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJBHRXYYJTMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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